N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Description
N-[5-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide (CAS: 920482-32-2; molecular formula: C₂₃H₂₂N₆O₄S₂) is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a sulfanyl-linked acetamide group and a 3-fluorobenzamide moiety. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3S2/c1-11(26)21-14-5-7-15(8-6-14)22-16(27)10-29-19-25-24-18(30-19)23-17(28)12-3-2-4-13(20)9-12/h2-9H,10H2,1H3,(H,21,26)(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDXNMQOTUMUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole Cores
N-Substituted Aryl Acetamide Derivatives
Compounds like N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides (e.g., KA3, KA4, KA7) share the thiadiazole-triazole hybrid core and acetamide substituents. These derivatives exhibit antimicrobial and antioxidant activities, with electron-withdrawing groups (e.g., halogens) on the phenyl ring enhancing potency. However, the absence of a fluorinated benzamide in these compounds may reduce their metabolic stability compared to the target compound .
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide
This analogue features a benzylsulfanyl group and a piperidine-substituted acetamide. The crystal structure reveals a planar thiadiazole-acetamide unit with a hypervalent S···O interaction (2.628 Å), stabilizing the conformation. Unlike the target compound, the lack of fluorination and the presence of a piperidine group may alter solubility and target selectivity .
Fluorinated Analogues
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS: 511276-56-5)
This compound shares the fluorophenyl and thiadiazole-sulfanyl motifs but lacks the 4-acetamidophenyl group. The fluorine atom here likely improves membrane permeability, but the simpler structure may reduce binding affinity compared to the target compound’s multi-substituted architecture .
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
With a chlorophenyl group and trimethylphenyl acetamide, this compound emphasizes hydrophobic interactions. The chlorine atom’s electron-withdrawing effect enhances reactivity, but the bulky trimethylphenyl group might limit bioavailability—a challenge mitigated in the target compound by the smaller 3-fluorobenzamide .
Crystallographic and Conformational Comparisons
The target compound’s structural relatives, such as 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, adopt butterfly-like conformations with near-planar thiadiazole and aromatic rings (dihedral angles: 0.8–0.9°).
Antimicrobial Activity
Compounds like KA3 and KA4 () exhibit MIC values <50 µg/mL against E. coli and S. aureus. The target compound’s 4-acetamidophenyl group could enhance Gram-negative activity via increased hydrogen bonding with bacterial enzymes .
Cytotoxic Properties
Thiadiazole-triazole hybrids (e.g., compound 90 in ) show cytotoxicity against cancer cell lines. The target’s fluorine atom may augment this activity by stabilizing interactions with DNA topoisomerases .
Metabolic Stability
Fluorination in the benzamide ring (as seen in the target and CAS 511276-56-5) is associated with reduced CYP450-mediated metabolism, suggesting superior in vivo half-life compared to non-fluorinated analogues .
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